Nuclear pore complex protein Nup98 315-360

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nuclear pore complex protein Nup98 (315-360) is the 315-360 fragment part of the nuclear pore complex (NPC) protein.

Aplicaciones Científicas De Investigación

Role in Oncogenic Processes

Nuclear pore complex proteins (nucleoporins) like Nup98 are integral in regulating nucleocytoplasmic transport across the nuclear membrane. Alterations in NUP genes are linked to various diseases, including cancer. Recent advancements highlight the oncogenic role of nucleoporins in non-hematological malignancies, such as skin, breast, lung, prostate, and colon cancers. Nup98 and others like Nup53, Nup88, Nup160, and Nup214 modulate crucial cellular pathways involved in tumorigenesis, DNA damage response, resistance to apoptosis, and chemotherapy. This positions nucleoporins as potential novel biomarkers and therapeutic targets in treating human tumors (Roy & Narayan, 2019).

Impact on Nuclear Structure and Function

Drugs and biological agents can significantly impact nuclear processes like replication and transcription by affecting the nuclear structure, often revealing structural and functional aspects not otherwise apparent. The nuclear pore complex-lamina of the nuclear matrix is seen as a primary structural element during interphase, crucial for most nuclear processes. Perturbations in the nuclear structure induced by various compounds underscore the validity of the nuclear matrix concept. These perturbations often exhibit uniformity in pattern due to the nuclear matrix, shedding light on the overall functional organization of the nucleus (Brasch, 1990).

Implications in Nucleocytoplasmic Transport Pathways

Nup98 is part of the nuclear pore complex involved in the import and export of proteins and RNAs, mediated by the Importin-β family proteins. These proteins, integral to nucleocytoplasmic transport, are linked to specific cargoes, underlining the regulation and biological significance of these transport pathways. Alterations in the transport pathways can induce changes in cellular physiological states, emphasizing the importance of understanding the regulation and biological functions of these pathways (Kimura & Imamoto, 2014).

Relation with Antioxidant System and Cancer Therapy

Nuclear protein 1 (NUPR1), a part of the nuclear pore complex, is implicated in regulating the antioxidant system. It's activated in cellular stress and exhibits high expression in cancer cells. NUPR1 maintains cancer cell metabolism, conferring resistance to chemotherapeutic agents by regulating mitochondrial function and various antioxidant genes. Understanding the role of NUPR1 in the antioxidant system and its regulation can lead to more effective cancer therapy strategies (Huang, Santofimia-Castaño, & Iovanna, 2021).

Propiedades

Nombre del producto |

Nuclear pore complex protein Nup98 315-360 |

|---|---|

Fórmula molecular |

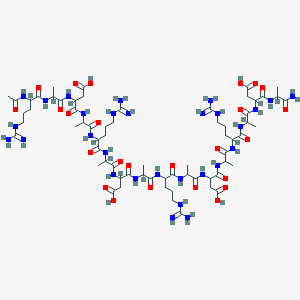

C₁₉₀H₂₈₈N₅₀O₆₄S |

Peso molecular |

4328.68 |

Secuencia |

One Letter Code: Ac-MGLFGVTQASQPGGLFGTATNTSTGTAFGTGTGLFGQTNTGFGAV |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.